molecular formula C16H16N2O2 B2567186 N-(4-methoxyphenyl)-N'-styrylurea CAS No. 74088-06-5

N-(4-methoxyphenyl)-N'-styrylurea

Cat. No.: B2567186
CAS No.: 74088-06-5
M. Wt: 268.316
InChI Key: PRCPVKZCFOBMFO-VAWYXSNFSA-N
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Description

N-(4-methoxyphenyl)-N’-styrylurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a urea backbone substituted with a 4-methoxyphenyl group and a styryl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N’-styrylurea typically involves the reaction of 4-methoxyaniline with styryl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be represented as follows:

4-methoxyaniline+styryl isocyanateN-(4-methoxyphenyl)-N’-styrylurea\text{4-methoxyaniline} + \text{styryl isocyanate} \rightarrow \text{N-(4-methoxyphenyl)-N'-styrylurea} 4-methoxyaniline+styryl isocyanate→N-(4-methoxyphenyl)-N’-styrylurea

Industrial Production Methods

Industrial production of N-(4-methoxyphenyl)-N’-styrylurea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N’-styrylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The styryl group can be reduced to form a saturated urea derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of N-(4-methoxyphenyl)-N’-ethylurea.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-methoxyphenyl)-N’-styrylurea has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N’-styrylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a styryl group.

    N-(4-methoxyphenyl)-N’-phenylurea: Similar structure but with a phenyl group instead of a styryl group.

    N-(4-methoxyphenyl)-N’-methylurea: Similar structure but with a methyl group instead of a styryl group.

Uniqueness

N-(4-methoxyphenyl)-N’-styrylurea is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable molecule for various applications in scientific research and industry.

Biological Activity

N-(4-methoxyphenyl)-N'-styrylurea is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its effects on various cellular processes, including antiparasitic and anticancer properties.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group on the phenyl ring, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

PropertyValue
Molecular FormulaC16H16N2O2
Molecular Weight284.31 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant antiparasitic activity. For instance, studies on similar compounds have shown that they can affect the viability of parasites like Toxocara canis in a concentration-dependent manner, suggesting potential applications in treating parasitic infections .

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study demonstrated that related compounds with similar structures inhibited tubulin polymerization in cancer cell lines, leading to cell cycle arrest at the G2/M phase. This mechanism is critical as it disrupts the normal mitotic process of cancer cells, potentially leading to apoptosis .

Case Study: Antiproliferative Effects

In a comparative study involving various derivatives, this compound was shown to have an IC50 value in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects. The most active derivatives were observed to induce significant cytotoxicity while maintaining lower toxicity profiles compared to established chemotherapeutics like albendazole .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting microtubule dynamics essential for cell division .
  • Apoptosis Induction : Some derivatives induce apoptosis through pathways involving caspases and other apoptotic markers, further supporting their potential as anticancer agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has favorable drug-likeness properties, including good permeability across biological membranes and low cytotoxicity profiles in human cell lines. For example, derivatives have been noted for their ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(E)-2-phenylethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-9-7-14(8-10-15)18-16(19)17-12-11-13-5-3-2-4-6-13/h2-12H,1H3,(H2,17,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCPVKZCFOBMFO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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